![molecular formula C13H9ClN4O2S2 B2838265 2-((5-(3-氯苯基)-1,3,4-噁二唑-2-基)硫)-N-(噻唑-2-基)乙酰胺 CAS No. 850937-60-9](/img/structure/B2838265.png)
2-((5-(3-氯苯基)-1,3,4-噁二唑-2-基)硫)-N-(噻唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
科学研究应用
Anti-Salmonella Typhi Activity
This compound has been synthesized and evaluated for its antibacterial activity against Salmonella typhi . It has shown significant activity, making it a potential candidate for the development of new antibacterial drugs .
Anti-Inflammatory Properties
Oxadiazoles, a class of compounds to which our compound belongs, have been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Anti-HIV Activity
Oxadiazoles have also been reported to possess anti-HIV activity . This suggests that our compound could potentially be used in the treatment of HIV.
Anticonvulsant Activities
Another reported property of oxadiazoles is their anticonvulsant activities . This suggests potential applications in the treatment of seizure disorders.
Antimalarial Properties
Oxadiazoles have been reported to possess antimalarial properties . This suggests potential applications in the treatment of malaria.
Anticancer Properties
Oxadiazoles have been reported to possess anticancer properties . This suggests potential applications in the treatment of various types of cancer.
Antifungal Properties
Oxadiazoles have been reported to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Properties
The compound could potentially be used for prophylaxis and treatment of a viral disease relating to hepatitis B infection or a disease caused by hepatitis B infection .
属性
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S2/c14-9-3-1-2-8(6-9)11-17-18-13(20-11)22-7-10(19)16-12-15-4-5-21-12/h1-6H,7H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDRIGOAANHSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。